

Technical Support Center: VV116 Preclinical Dosing Regimen Optimization

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Compound of Interest

Compound Name: JT001 sodium

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This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting preclinical studies involving the oral antiviral agent VV116. The following guides and frequently asked questions (FAQs) are based on available preclinical data to facilitate the optimization of dosing regimens.

Troubleshooting Guides

Issue 1: Sub-optimal Efficacy in Mouse Models

Possible Cause & Troubleshooting Steps:

- **Inadequate Dosing:** The administered dose may be insufficient to achieve therapeutic concentrations in the target tissues.
 - **Recommendation:** Preclinical studies in hACE2-transduced mice have demonstrated dose-dependent efficacy. Effective oral doses ranged from 25 mg/kg to 100 mg/kg, administered twice daily (BID).^{[1][2]} Consider escalating the dose within this range.
- **Poor Bioavailability:** Although VV116 generally exhibits high oral bioavailability, experimental conditions can affect absorption.^{[1][3]}
 - **Recommendation:** Ensure the formulation is appropriate for oral gavage in rodents. While food effect studies in humans showed no significant impact of a standard meal on C_{max}

and AUC, a high-fat meal slightly increased AUC.[4][5] For consistency in preclinical studies, it is advisable to administer VV116 under fasting conditions.

- Timing of Intervention: The timing of the first dose relative to viral challenge is critical.
 - Recommendation: In preclinical models, treatment is often initiated shortly after viral inoculation. Evaluate the therapeutic window in your specific model to ensure the intervention is not administered too late.

Issue 2: Unexpected Toxicity or Adverse Events in Animal Models

Possible Cause & Troubleshooting Steps:

- Exceeding Maximum Tolerated Dose (MTD): The administered dose may be approaching or exceeding the toxic threshold for the specific animal model.
 - Recommendation: Refer to the established safety data. The maximal tolerated single doses have been determined to be at least 2.0 g/kg in rats and 1.0 g/kg in Beagle dogs.[1] For repeated-dose studies, the No Observed Adverse Effect Levels (NOAELs) from 14-day studies were 200 mg/kg in rats and 30 mg/kg in dogs.[1] Ensure your dosing regimen remains below these levels.
- Off-Target Effects: While VV116 has a favorable safety profile, high concentrations could potentially lead to off-target effects.[3][6]
 - Recommendation: Monitor animals for any clinical signs of toxicity. Preclinical toxicology studies noted potential effects on the eyes, thyroid, and gonads at higher doses.[4] If adverse events are observed, consider reducing the dose or adjusting the dosing frequency.

Frequently Asked Questions (FAQs)

Pharmacokinetics & Dosing

- Q1: What is the mechanism of action of VV116?
 - A1: VV116 is an oral, deuterated, tri-isobutyrate ester prodrug of a remdesivir analog.[4] After administration, it is rapidly metabolized to its parent nucleoside (referred to as 116-

N1 or X1).[1][4][7] This active metabolite is then intracellularly phosphorylated to its nucleoside triphosphate form, which acts as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), thus preventing viral replication.[1][6][8]

- Q2: What is the recommended starting dose for in vivo efficacy studies in mice?
 - A2: Based on published preclinical studies in mouse models of SARS-CoV-2, a starting oral dose of 25 mg/kg to 50 mg/kg administered twice daily (BID) is a reasonable starting point.[1][2] Dose-dependent efficacy has been observed, with 100 mg/kg BID also being used.[1][2]
- Q3: What is the oral bioavailability of VV116 in preclinical models?
 - A3: VV116 has demonstrated high oral bioavailability in preclinical species, reaching approximately 80% in rats and 90% in dogs.[1]
- Q4: How is VV116 metabolized, and what are the key metabolites?
 - A4: VV116 is rapidly and almost completely hydrolyzed to its active metabolite, 116-N1 (a deuterated analog of GS-441524), after oral administration.[4][9] The parent drug, VV116, is generally not detected in plasma.[4][9] Further metabolism of 116-N1 leads to other metabolites.[9]

Efficacy & Spectrum of Activity

- Q5: What is the in vitro potency of VV116 against SARS-CoV-2 and its variants?
 - A5: VV116 has shown potent in vitro activity against various SARS-CoV-2 variants, including Alpha, Beta, Delta, and Omicron.[4][7] Its active form has an IC₅₀ of 0.67 ± 0.24 μ M for the viral RdRp.[1][8] The EC₅₀ values against different viral strains in cell culture are generally in the sub-micromolar to low micromolar range.[7]
- Q6: Does VV116 have activity against other viruses?
 - A6: Yes, VV116 has demonstrated broad-spectrum antiviral activity against a variety of human and animal coronaviruses, including HCoV-OC43, HCoV-229E, and feline and

canine coronaviruses.[2][10] It has also been shown to be a potent inhibitor of the respiratory syncytial virus (RSV).[11]

Safety & Toxicology

- Q7: What are the known safety and toxicology findings for VV116 from preclinical studies?
 - A7: Preclinical safety evaluations have shown that VV116 is well-tolerated. The maximal tolerated single doses were at least 2.0 g/kg in rats and 1.0 g/kg in dogs.[1] In 14-day repeated-dose toxicity studies, the NOAELs were 200 mg/kg in rats and 30 mg/kg in dogs.[1] VV116 showed no mutagenicity in Ames and micronucleus tests.[1]

Quantitative Data Summary

Table 1: In Vivo Pharmacokinetics of VV116's Active Metabolite (116-N1/X1)

Species	Dose (Oral VV116)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	T½ (h)	Reference
Mouse	50 mg/kg	10,700 ± 100	0.25	19,484 ± 1109	-	[7]
Human	25 - 800 mg (SAD)	Dose-proportional	1.00 - 2.50	Dose-proportional	4.80 - 6.95	[4][5]

SAD: Single Ascending Dose

Table 2: Preclinical Safety and Toxicology of VV116

Species	Study Type	Dose	Finding	Reference
Rat	Single Dose	≥ 2.0 g/kg	Maximum Tolerated Dose	[1]
Beagle Dog	Single Dose	≥ 1.0 g/kg	Maximum Tolerated Dose	[1]
Rat	14-Day Repeated Dose	200 mg/kg	No Observed Adverse Effect Level (NOAEL)	[1]
Beagle Dog	14-Day Repeated Dose	30 mg/kg	No Observed Adverse Effect Level (NOAEL)	[1]

Table 3: In Vitro Efficacy of VV116

Virus/Target	Cell Line	EC50 (μ M)	Reference
SARS-CoV-2 (Original)	Vero E6	-	[7]
SARS-CoV-2 (Delta)	Vero E6	0.45	[7]
SARS-CoV-2 (Omicron BA.1)	Vero E6	0.17	[7]
SARS-CoV-2 (Omicron BA.5)	Vero E6	0.15	[7]
HCoV-OC43	-	-	[7]
HCoV-229E	-	-	[7]
Feline & Canine Coronaviruses	-	0.665 - 0.847	[2]
Respiratory Syncytial Virus (RSV)	A549	1.20 ± 0.32	[11]
SARS-CoV-2 RdRp	-	$IC_{50} = 0.67 \pm 0.24$	[1][8]

Experimental Protocols

Protocol 1: In Vivo Efficacy Evaluation in hACE2-Transduced Mice

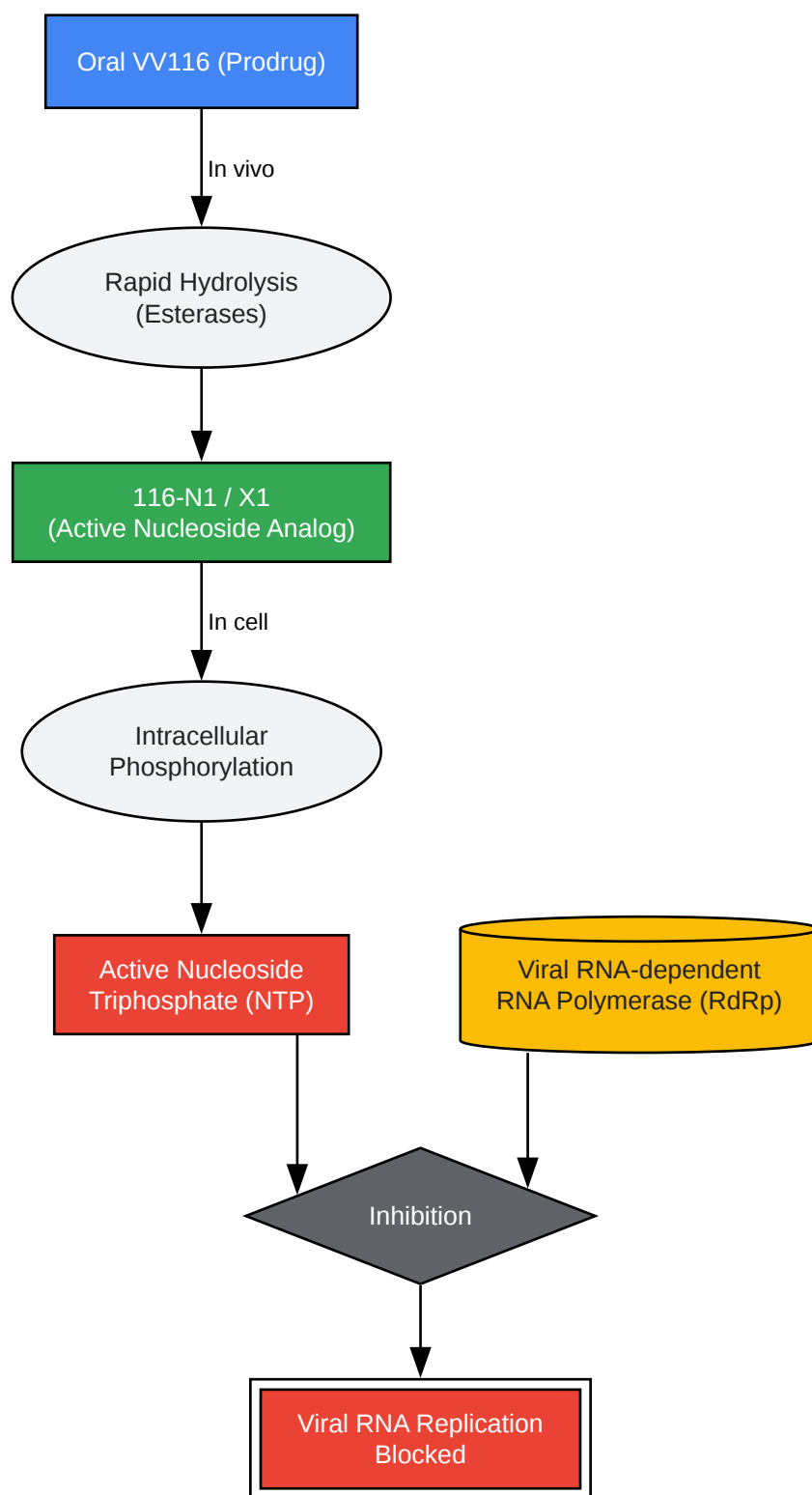
- Animal Model: Utilize human ACE2 (hACE2) transduced mice, which are susceptible to SARS-CoV-2 infection.[\[1\]](#)
- Viral Challenge: Anesthetize mice and intranasally inoculate with a predetermined infectious dose of SARS-CoV-2.
- Drug Administration:
 - Prepare VV116 in a suitable vehicle for oral gavage.
 - Administer VV116 orally at doses of 25, 50, or 100 mg/kg, twice daily (BID).[\[1\]](#)
 - Include a vehicle-treated control group and potentially a positive control group (e.g., another antiviral agent).
 - Initiate treatment shortly after viral challenge.
- Endpoint Analysis:
 - Euthanize mice at specified time points post-infection (e.g., day 2 and day 5).[\[1\]](#)
 - Harvest lung tissues for analysis.
 - Quantify viral load in the lungs using RT-qPCR for viral RNA copies and plaque assays for infectious virus titers.[\[1\]](#)
 - Pathological examination of lung tissue can also be performed to assess lung injury.[\[3\]](#)

Protocol 2: Pharmacokinetic (PK) Study in Rodents

- Animal Model: Use Sprague-Dawley rats or other suitable rodent models.[\[1\]](#)
- Drug Administration:
 - For oral PK, administer a single dose of VV116 via oral gavage.

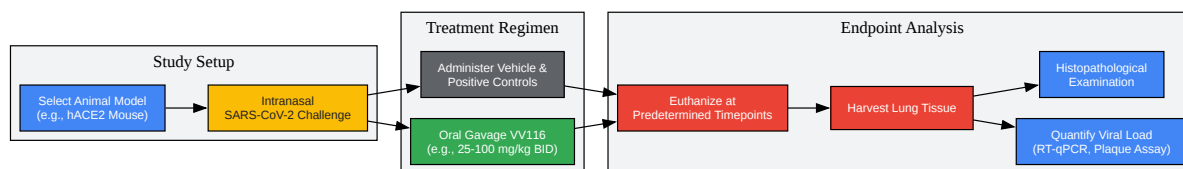
- For intravenous PK (to determine bioavailability), administer the active metabolite (X1) intravenously.[\[1\]](#)
- Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
- Sample Processing: Process blood to obtain plasma and store frozen until analysis.
- Bioanalysis:
 - Develop and validate a sensitive LC-MS/MS method for the quantification of the active metabolite (X1) in plasma.
 - Analyze plasma samples to determine the concentration-time profile.
- Data Analysis: Use pharmacokinetic software to calculate key parameters such as C_{max}, T_{max}, AUC, and T_{1/2}. Oral bioavailability (F%) can be calculated by comparing the AUC from oral administration of VV116 to the AUC from intravenous administration of X1.[\[1\]](#)

Visualizations



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Caption: Mechanism of action of VV116.



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Caption: Workflow for in vivo preclinical efficacy studies.

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